molecular formula C16H26N4O7 B12531958 L-Prolyl-L-seryl-L-seryl-L-proline CAS No. 680987-84-2

L-Prolyl-L-seryl-L-seryl-L-proline

Cat. No.: B12531958
CAS No.: 680987-84-2
M. Wt: 386.40 g/mol
InChI Key: NHOIEJRBAPYUFY-BJDJZHNGSA-N
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Description

L-Prolyl-L-seryl-L-seryl-L-proline is a tetrapeptide composed of four amino acids: proline, serine, serine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Prolyl-L-seryl-L-seryl-L-proline can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-serine and L-proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-seryl-L-seryl-L-proline can undergo various chemical reactions, including:

    Oxidation: The serine residues can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

L-Prolyl-L-seryl-L-seryl-L-proline has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.

    Medicine: It has potential therapeutic applications due to its biological activity, such as anti-inflammatory or antimicrobial properties.

    Industry: It is utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Prolyl-L-seryl-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

L-Prolyl-L-seryl-L-seryl-L-proline can be compared with other similar tetrapeptides, such as L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine. While both compounds share structural similarities, their unique amino acid sequences confer distinct biological activities and properties. For example, L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine may have different binding affinities and specificities for molecular targets compared to this compound.

List of Similar Compounds

  • L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine
  • L-Seryl-L-prolyl-L-prolyl-L-proline
  • Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine

These compounds can be studied to understand the structure-activity relationships and to develop new peptides with desired properties.

Properties

CAS No.

680987-84-2

Molecular Formula

C16H26N4O7

Molecular Weight

386.40 g/mol

IUPAC Name

(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H26N4O7/c21-7-10(18-13(23)9-3-1-5-17-9)14(24)19-11(8-22)15(25)20-6-2-4-12(20)16(26)27/h9-12,17,21-22H,1-8H2,(H,18,23)(H,19,24)(H,26,27)/t9-,10-,11-,12-/m0/s1

InChI Key

NHOIEJRBAPYUFY-BJDJZHNGSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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